![molecular formula C18H19BrN2O2S B5291212 4-bromo-N-[phenyl(1-piperidinyl)methylene]benzenesulfonamide](/img/structure/B5291212.png)
4-bromo-N-[phenyl(1-piperidinyl)methylene]benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-N-[phenyl(1-piperidinyl)methylene]benzenesulfonamide, also known as BPPB, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. BPPB belongs to the class of sulfonamide compounds, which have been widely studied for their pharmacological properties. In
Mécanisme D'action
The mechanism of action of 4-bromo-N-[phenyl(1-piperidinyl)methylene]benzenesulfonamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, 4-bromo-N-[phenyl(1-piperidinyl)methylene]benzenesulfonamide has been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression. 4-bromo-N-[phenyl(1-piperidinyl)methylene]benzenesulfonamide has also been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in inflammation and cell survival. In neurodegenerative disorders, 4-bromo-N-[phenyl(1-piperidinyl)methylene]benzenesulfonamide has been shown to activate the Nrf2 pathway, which is involved in the regulation of antioxidant and anti-inflammatory genes.
Biochemical and Physiological Effects
4-bromo-N-[phenyl(1-piperidinyl)methylene]benzenesulfonamide has been shown to have various biochemical and physiological effects. In cancer cells, 4-bromo-N-[phenyl(1-piperidinyl)methylene]benzenesulfonamide has been shown to induce apoptosis, inhibit cell proliferation, and inhibit angiogenesis. Inflammation is a common factor in many diseases, and 4-bromo-N-[phenyl(1-piperidinyl)methylene]benzenesulfonamide has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disorders, 4-bromo-N-[phenyl(1-piperidinyl)methylene]benzenesulfonamide has been shown to protect neurons from oxidative stress, prevent neuroinflammation, and improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
4-bromo-N-[phenyl(1-piperidinyl)methylene]benzenesulfonamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and has a relatively simple synthesis method. However, 4-bromo-N-[phenyl(1-piperidinyl)methylene]benzenesulfonamide also has some limitations. It is not very soluble in water, which can make it difficult to administer in vivo. 4-bromo-N-[phenyl(1-piperidinyl)methylene]benzenesulfonamide also has a relatively short half-life, which can limit its effectiveness in some experiments.
Orientations Futures
There are several future directions for 4-bromo-N-[phenyl(1-piperidinyl)methylene]benzenesulfonamide research. One area of interest is the development of 4-bromo-N-[phenyl(1-piperidinyl)methylene]benzenesulfonamide analogs with improved pharmacological properties. Another area of interest is the study of 4-bromo-N-[phenyl(1-piperidinyl)methylene]benzenesulfonamide in combination with other drugs for the treatment of various diseases. Additionally, the development of new delivery methods for 4-bromo-N-[phenyl(1-piperidinyl)methylene]benzenesulfonamide could improve its effectiveness in vivo. Finally, further research is needed to fully understand the mechanism of action of 4-bromo-N-[phenyl(1-piperidinyl)methylene]benzenesulfonamide and its potential use in treating various diseases.
Conclusion
In conclusion, 4-bromo-N-[phenyl(1-piperidinyl)methylene]benzenesulfonamide is a chemical compound with potential therapeutic properties for the treatment of various diseases such as cancer, inflammation, and neurodegenerative disorders. The synthesis method for 4-bromo-N-[phenyl(1-piperidinyl)methylene]benzenesulfonamide involves the reaction of 4-bromo-N-phenylbenzenesulfonamide with piperidine and formaldehyde. 4-bromo-N-[phenyl(1-piperidinyl)methylene]benzenesulfonamide has been shown to have various biochemical and physiological effects and its mechanism of action involves the inhibition of various enzymes and signaling pathways. 4-bromo-N-[phenyl(1-piperidinyl)methylene]benzenesulfonamide has several advantages for lab experiments but also has some limitations. There are several future directions for 4-bromo-N-[phenyl(1-piperidinyl)methylene]benzenesulfonamide research, including the development of 4-bromo-N-[phenyl(1-piperidinyl)methylene]benzenesulfonamide analogs, the study of 4-bromo-N-[phenyl(1-piperidinyl)methylene]benzenesulfonamide in combination with other drugs, and the development of new delivery methods.
Méthodes De Synthèse
The synthesis method for 4-bromo-N-[phenyl(1-piperidinyl)methylene]benzenesulfonamide involves the reaction of 4-bromo-N-phenylbenzenesulfonamide with piperidine and formaldehyde. The reaction is carried out in the presence of a catalyst such as acetic acid or hydrochloric acid and under reflux conditions. The resulting product is a yellow crystalline solid with a melting point of 205-207°C.
Applications De Recherche Scientifique
4-bromo-N-[phenyl(1-piperidinyl)methylene]benzenesulfonamide has been studied for its potential use in treating various diseases such as cancer, inflammation, and neurodegenerative disorders. In cancer research, 4-bromo-N-[phenyl(1-piperidinyl)methylene]benzenesulfonamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Inflammation is a common factor in many diseases, and 4-bromo-N-[phenyl(1-piperidinyl)methylene]benzenesulfonamide has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disorders, 4-bromo-N-[phenyl(1-piperidinyl)methylene]benzenesulfonamide has been studied for its ability to protect neurons from oxidative stress and prevent neuroinflammation.
Propriétés
IUPAC Name |
(NE)-4-bromo-N-[phenyl(piperidin-1-yl)methylidene]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN2O2S/c19-16-9-11-17(12-10-16)24(22,23)20-18(15-7-3-1-4-8-15)21-13-5-2-6-14-21/h1,3-4,7-12H,2,5-6,13-14H2/b20-18+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDBGASQQYUQZNW-CZIZESTLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=NS(=O)(=O)C2=CC=C(C=C2)Br)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)/C(=N/S(=O)(=O)C2=CC=C(C=C2)Br)/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


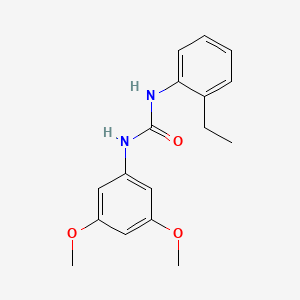
![N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-2-(1H-pyrazol-1-yl)butanamide](/img/structure/B5291134.png)
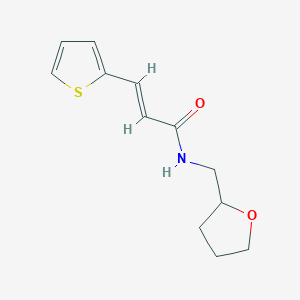


![3-[2-(4-amino-1-piperidinyl)-2-oxoethyl]-3-benzyl-1-methyl-1,3-dihydro-2H-indol-2-one hydrochloride](/img/structure/B5291169.png)
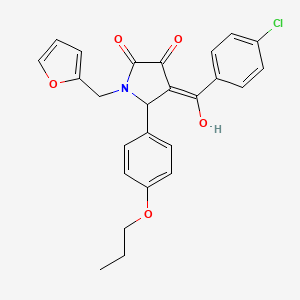
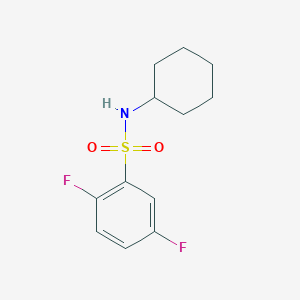
![N-[3-({[(2-ethoxyphenyl)amino]carbonyl}amino)phenyl]acetamide](/img/structure/B5291184.png)
![2-{[2-(2-naphthylamino)-2-oxoethyl]thio}-N-2-pyridinylacetamide](/img/structure/B5291196.png)
![4-{[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]amino}-4-oxo-2-butenoic acid](/img/structure/B5291199.png)
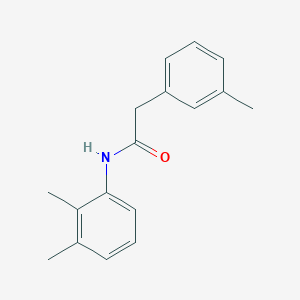
![N-allyl-2,6-dimethoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5291219.png)